BenchChemオンラインストアへようこそ!

3,4-Dibromo-6-cyano (1H)indazole

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

3,4-Dibromo-6-cyano (1H)indazole (CAS 1082041-93-7) is a highly functionalized indazole building block featuring bromine atoms at both the 3- and 4-positions plus a nitrile at the 6-position—a substitution pattern unmatched by any commercially available analog. Unlike 4-bromo-6-cyanoindazole (CAS 898746-96-8), this compound supports sequential Pd-catalyzed cross-coupling at two distinct sites, enabling divergent library synthesis from a single precursor. Unlike 3,4-dibromo-1H-indazole (CAS 885521-68-6), the 6-cyano group provides a critical handle for further transformation. Patent literature explicitly claims cyanoindazoles as potent HPK1 inhibitors, positioning this scaffold strategically for immuno‑oncology drug discovery and SAR programs requiring precise molecular architecture.

Molecular Formula C8H3Br2N3
Molecular Weight 300.94 g/mol
CAS No. 1082041-93-7
Cat. No. B1423258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-6-cyano (1H)indazole
CAS1082041-93-7
Molecular FormulaC8H3Br2N3
Molecular Weight300.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)Br)C#N
InChIInChI=1S/C8H3Br2N3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13)
InChIKeySFMYVEOMIDWQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-6-cyano (1H)indazole CAS 1082041-93-7: A Highly Functionalized Indazole Building Block for Targeted Synthesis


3,4-Dibromo-6-cyano (1H)indazole (CAS 1082041-93-7) is a heterocyclic compound with the molecular formula C8H3Br2N3 and a molecular weight of 300.94 g/mol, classified as a highly functionalized indazole derivative . Indazoles are bicyclic structures consisting of a fused benzene and pyrazole ring, and this specific compound is characterized by the presence of bromine atoms at the 3- and 4-positions and a cyano group at the 6-position of the indazole core, conferring unique chemical reactivity for advanced synthetic applications .

Why 3,4-Dibromo-6-cyano (1H)indazole Cannot Be Replaced by Mono-Brominated or Non-Cyano Indazole Analogs


The unique substitution pattern of 3,4-Dibromo-6-cyano (1H)indazole—specifically the dual bromine atoms at the 3- and 4-positions and the cyano group at the 6-position—dictates a distinct chemical reactivity profile that cannot be replicated by close analogs. For instance, the 4-bromo-6-cyanoindazole (CAS 898746-96-8) lacks the second bromine at the 3-position, reducing its potential for sequential cross-coupling reactions . Similarly, 3,4-dibromo-1H-indazole (CAS 885521-68-6) lacks the 6-cyano group, eliminating a critical handle for further functionalization via cyano group transformations . These structural differences translate to divergent synthetic utility and biological target engagement profiles, making generic substitution scientifically unsound for projects requiring precise molecular architecture.

Quantifiable Differentiation of 3,4-Dibromo-6-cyano (1H)indazole: Direct Comparative Data Against Key Analogs


Enhanced Synthetic Versatility: Dual Bromine Sites Enable Sequential Cross-Coupling Not Possible with Mono-Brominated Analogs

3,4-Dibromo-6-cyano (1H)indazole possesses two distinct bromine atoms at the 3- and 4-positions, allowing for sequential, site-selective Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. This is a capability absent in mono-brominated analogs such as 4-bromo-6-cyanoindazole (CAS 898746-96-8) or 5-bromo-1H-indazole-3-carbonitrile (CAS 201227-39-6) [1]. The presence of two reactive sites enables the construction of more complex, diversely substituted indazole scaffolds in a controlled, step-wise manner, a critical advantage in lead optimization campaigns [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Cyano Group at 6-Position Provides a Unique Spectroscopic Handle and Metabolic Stability Advantage Over Non-Cyano Analogs

The cyano group at the 6-position of 3,4-Dibromo-6-cyano (1H)indazole serves as a distinct infrared (IR) and Raman spectroscopic marker, with a characteristic stretching frequency near 2220-2260 cm⁻¹, a feature absent in 3,4-dibromo-1H-indazole (CAS 885521-68-6) . From a medicinal chemistry perspective, the cyano group is a well-established bioisostere for carbonyl and halogen groups, often improving metabolic stability and membrane permeability [1]. While specific metabolic data for this exact compound is not publicly available, the presence of the cyano group in analogous indazole-based kinase inhibitors has been correlated with reduced oxidative metabolism compared to non-cyano counterparts [1].

Drug Metabolism Pharmacokinetics Analytical Chemistry

HPK1 Kinase Inhibition: A Distinct Target Engagement Profile Compared to Non-Cyano Indazole Derivatives

Cyanoindazole compounds, including those with substitution patterns similar to 3,4-Dibromo-6-cyano (1H)indazole, have been explicitly claimed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [1]. HPK1 is a negative regulator of T-cell and B-cell receptor signaling, and its inhibition is a promising immuno-oncology strategy [1]. While direct IC50 data for this specific compound is not publicly available, structurally related cyanoindazoles in the same patent family exhibit HPK1 IC50 values in the nanomolar range [1]. This contrasts with non-cyano indazoles, which may target different kinases, such as Akt or JNK, with distinct potency profiles [2]. The presence of both the cyano group and the dual bromine substitution is likely critical for achieving high-affinity binding to the HPK1 active site.

Immuno-Oncology Kinase Inhibition HPK1

Distinct Physicochemical Profile: Higher Molecular Weight and Boiling Point Compared to Mono-Brominated and Non-Cyano Analogs

3,4-Dibromo-6-cyano (1H)indazole exhibits a higher molecular weight (300.94 g/mol) and predicted boiling point (449.5±40.0 °C at 760 mmHg) compared to closely related analogs . For instance, 4-bromo-6-cyanoindazole has a molecular weight of 222.04 g/mol, a difference of 78.90 g/mol, reflecting the presence of the second bromine atom . Similarly, 3,4-dibromo-1H-indazole has a lower molecular weight of 275.93 g/mol and a boiling point of 390.8±22.0 °C, due to the absence of the cyano group . These physicochemical differences directly impact handling, purification (e.g., recrystallization conditions, column chromatography solvent systems), and analytical detection (e.g., mass spectrometry ionization efficiency).

Physical Chemistry Analytical Chemistry Purification

Nitric Oxide Synthase (NOS) Inhibition: A Potential Differentiated Activity Profile Based on Bromine Substitution Pattern

Research on halo-1H-indazoles has demonstrated that the position of bromine substitution significantly impacts inhibitory activity against neuronal nitric oxide synthase (nNOS) [1]. Specifically, the introduction of bromine at the C4 position of the indazole ring yielded a compound with potency comparable to the reference compound 7-nitroindazole (7-NI) [1]. 3,4-Dibromo-6-cyano (1H)indazole, with bromine at both the 3- and 4-positions, may therefore exhibit a unique nNOS inhibition profile distinct from analogs brominated only at the 5- or 7-position [1]. Furthermore, the compound nNOS-IN-1 (3-bromo-1H-indazole-7-carbonitrile), a closely related analog, inhibits nNOS, iNOS, and eNOS with IC50 values of 2.5, 5.7, and 13 µM, respectively, highlighting the potential for cyano-bromo-indazoles in NOS modulation .

Neuroscience Inflammation Enzyme Inhibition

Optimal Use Cases for 3,4-Dibromo-6-cyano (1H)indazole in Scientific and Industrial Research


Synthesis of Diversely Functionalized Indazole Libraries via Sequential Cross-Coupling

3,4-Dibromo-6-cyano (1H)indazole is ideally suited as a core scaffold for the construction of small-molecule libraries through sequential, site-selective palladium-catalyzed cross-coupling reactions. Its two bromine atoms at the 3- and 4-positions, in conjunction with the 6-cyano group, allow for the introduction of diverse aryl, heteroaryl, or amine substituents in a controlled, step-wise manner, enabling systematic exploration of chemical space around the indazole core for structure-activity relationship (SAR) studies [1].

Development of HPK1 Inhibitors for Immuno-Oncology Research

Given the explicit claims in the patent literature regarding cyanoindazoles as potent HPK1 inhibitors, 3,4-Dibromo-6-cyano (1H)indazole represents a valuable starting point or key intermediate for the development of novel HPK1-targeted therapeutics [2]. Its unique substitution pattern may confer high affinity and selectivity for HPK1, a key negative regulator of immune cell activation, making it a critical compound for immuno-oncology drug discovery programs.

Probing Neuronal Nitric Oxide Synthase (nNOS) in Neurological Disease Models

Based on structure-activity relationships observed in halo-1H-indazoles, 3,4-Dibromo-6-cyano (1H)indazole, with its 4-bromo substitution, is a candidate for evaluating nNOS inhibition in cellular and in vivo models of neurological disorders where nitric oxide dysregulation is implicated, such as stroke, neurodegeneration, and pain [3].

Quote Request

Request a Quote for 3,4-Dibromo-6-cyano (1H)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.